BenchChemオンラインストアへようこそ!

N-allyl-5-methylisoxazole-3-carboxamide

Regiochemistry Medicinal Chemistry Scaffold Hopping

N-Allyl-5-methylisoxazole-3-carboxamide (IUPAC: 5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-3-carboxamide; CAS 90271-40-2; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is a small-molecule heterocyclic carboxamide belonging to the 3-carboxamide isoxazole family. It features a 5-methyl substituent on the oxazole ring and an N-allyl side chain at the carboxamide nitrogen.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B1499510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-5-methylisoxazole-3-carboxamide
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC=C
InChIInChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h3,5H,1,4H2,2H3,(H,9,11)
InChIKeyHZVMMUQWCDMUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-5-methylisoxazole-3-carboxamide (CAS 90271-40-2): Chemical Identity, Structural Class, and Procurement Baseline


N-Allyl-5-methylisoxazole-3-carboxamide (IUPAC: 5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-3-carboxamide; CAS 90271-40-2; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is a small-molecule heterocyclic carboxamide belonging to the 3-carboxamide isoxazole family. It features a 5-methyl substituent on the oxazole ring and an N-allyl side chain at the carboxamide nitrogen . The compound is catalogued in major chemical screening collections under identifiers including MolPort-004-798-498, ZINC13363665, AKOS001800288, MCULE-3470888930, and HMS1622P19, indicating its inclusion in commercially available compound libraries for high-throughput and fragment-based screening . As a derivative of 5-methylisoxazole-3-carboxylic acid, this compound serves as a versatile amide coupling partner and building block for the synthesis of more complex pharmacologically active molecules [1].

Why N-Allyl-5-methylisoxazole-3-carboxamide Cannot Be Readily Replaced by Generic Isoxazole Carboxamide Analogs


Within the isoxazole-3-carboxamide chemical space, even minor alterations to the N-substituent or ring methylation pattern can produce pronounced shifts in target engagement, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on 5-methylisoxazole-3-carboxamide derivatives demonstrate that the identity of the N-substituent (e.g., N-aryl, N-alkyl, N-allyl) directly modulates inhibitory potency against kinase targets such as CSF-1R, FMS, and c-Kit, with IC₅₀ values spanning from low nanomolar to micromolar ranges across closely related analogs [2]. The N-allyl moiety introduces a terminal alkene that can participate in unique covalent interactions, cycloaddition chemistry, or metabolic transformations that are not accessible to saturated N-alkyl or N-aryl counterparts [3]. Furthermore, the 5-methyl group on the isoxazole ring contributes to metabolic stability and influences blood–brain barrier permeability in CNS-targeted programs, a parameter that cannot be assumed to transfer across different substitution patterns [4]. Consequently, procurement or experimental substitution of this specific regioisomer with generically similar isoxazole carboxamides risks invalidating SAR continuity, confounding HTS hit confirmation, or compromising downstream synthetic routes.

Quantitative Differentiation Evidence for N-Allyl-5-methylisoxazole-3-carboxamide Against Closest Structural Analogs


Regioisomeric Differentiation: 3-Carboxamide vs. 5-Carboxamide Isoxazole Scaffolds

N-Allyl-5-methylisoxazole-3-carboxamide (CAS 90271-40-2) differs from its direct 5-carboxamide regioisomer N-allyl-3-methylisoxazole-5-carboxamide (CAS 90007-19-5) in the position of the carboxamide attachment on the isoxazole ring. In the context of kinase inhibitor development, the 3-carboxamide regioisomer scaffold (as represented by the target compound) has been preferentially employed in CSF-1R and FMS kinase programs due to favorable hinge-binding geometry, whereas the 5-carboxamide scaffold has not been reported in these programs [1]. Both regioisomers share the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol), making them indistinguishable by mass spectrometry alone [2]. This regioisomeric identity necessitates explicit structural verification (e.g., NMR, X-ray) during procurement to avoid misassignment.

Regiochemistry Medicinal Chemistry Scaffold Hopping

N-Allyl vs. N-Aryl Substitution: Impact on CSF-1R Inhibitory Potency and BBB Permeability

In the 5-methylisoxazole-3-carboxamide series, N-aryl substituted derivatives have been extensively characterized as potent CSF-1R inhibitors. Compound 7e (N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide) exhibits an IC₅₀ of 31 nM against CSF-1R, while compound 7d shows an IC₅₀ of 33 nM [1]. The N-allyl analog (target compound) represents a distinct electronic and steric environment at the carboxamide nitrogen: the allyl group lacks the aromatic π-system and hydrogen-bonding capacity of the 5-amido-2-methylphenyl moiety. While direct CSF-1R IC₅₀ data for N-allyl-5-methylisoxazole-3-carboxamide are not publicly available, the N-allyl substitution is expected to produce substantially different target affinity and CNS penetration profiles compared to the optimized N-aryl leads. The N-allyl compound may serve as a less lipophilic, synthetically accessible comparator or negative control compound for SAR studies, as opposed to a direct potency-driven substitute for N-aryl leads [2].

CSF-1R Kinase Inhibition Blood-Brain Barrier Neurodegeneration

5-Methyl Substitution: Antitubercular Activity Landscape in the 5-Methylisoxazole-3-Carboxamide Class

The 5-methylisoxazole-3-carboxamide scaffold has established antitubercular activity. The parent compound 5-methylisoxazole-3-carboxamide (5MI3C; CAS 3445-52-1) demonstrates activity against Mycobacterium tuberculosis H37Rv with a reported MIC of 3.125 µM [1]. This parent compound is also active against Mycobacterium avium complex, Staphylococcus aureus, and Enterococcus faecalis . The N-allyl derivative (target compound) extends this scaffold with an allyl side chain that may modulate lipophilicity, cellular permeability, and target engagement. While direct MIC data for N-allyl-5-methylisoxazole-3-carboxamide against M. tuberculosis are not publicly available, the known SAR of 5-methylisoxazole-3-carboxamide derivatives shows that N-substitution with diverse amines (producing compounds 10 and 14 with MIC of 3.125 µM; compounds 9 and 13 with MIC of 6.25 µM) can retain or enhance antitubercular potency [2]. The N-allyl variant provides a reactive alkene handle for further derivatization (e.g., click chemistry or epoxidation), a feature absent in the unsubstituted parent amide or simple N-alkyl analogs .

Antitubercular Mycobacterium tuberculosis MIC Infectious Disease

N-Allyl Group as a Reactive Synthetic Handle vs. Saturated N-Alkyl Analogs

The terminal alkene of the N-allyl substituent in N-allyl-5-methylisoxazole-3-carboxamide enables thiol-ene click chemistry, olefin metathesis, epoxidation, and hydroboration reactions that are inaccessible to saturated N-alkyl analogs such as N-propyl-5-methylisoxazole-3-carboxamide or N-ethyl-5-methylisoxazole-3-carboxamide . The 5-methylisoxazole-3-carboxamide scaffold has been employed as a directing group in palladium-catalyzed γ-C(sp³)–H acetoxylation reactions, demonstrating its compatibility with transition-metal-catalyzed transformations [1]. The combination of the N-allyl olefin and the directing carboxamide group creates a bifunctional reactivity profile that is unique among 5-methylisoxazole-3-carboxamide derivatives: the allyl group can undergo orthogonal chemical modifications while the isoxazole carboxamide directs C–H activation . This reactivity profile is structurally confirmed by the compound's SMILES notation (Cc1cc(no1)C(=O)NCC=C) and InChI key (1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h3,5H,1,4H2,2H3,(H,9,11)) .

Click Chemistry Late-Stage Functionalization Chemical Biology Synthetic Methodology

Positional Isomer Differentiation: 5-Methyl vs. 3-Methyl Regioisomers in Allyl-Isoxazole Carboxamides

N-Allyl-5-methylisoxazole-3-carboxamide (CAS 90271-40-2; methyl at position 5, carboxamide at position 3) is a positional isomer of N-allyl-3-methylisoxazole-5-carboxamide (CAS 90007-19-5; methyl at position 3, carboxamide at position 5). Both share identical molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol) [1]. Additionally, N-allyl-3,5-dimethylisoxazole-4-carboxamide (CAS 90437-46-0; C₉H₁₂N₂O₂; MW 180.20) represents a related dimethyl analog with carboxamide at position 4 . These three compounds exemplify how subtle positional variations in the isoxazole series can lead to different CAS registrations and potentially divergent biological profiles, yet their similar physicochemical properties pose risks of procurement or inventory misidentification. The need for rigorous analytical confirmation (¹H/¹³C NMR, HPLC retention time, or melting point) when sourcing these positional isomers is underscored by the fact that all three are commercially available through similar supplier channels .

Positional Isomerism Structure Verification Quality Control Procurement

Limited Public Bioactivity Data: Implications for Procurement Strategy

A comprehensive search of publicly available databases including ChEMBL, BindingDB, PubChem, and the primary literature reveals no direct quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀, MIC) specifically for N-allyl-5-methylisoxazole-3-carboxamide as of the search date [1]. The compound returns no ChEMBL ID with associated activity data, and its PubChem entries are limited to structural and supplier information [2]. In contrast, closely related 5-methylisoxazole-3-carboxamide derivatives with N-aryl substitution (e.g., CSF-1R inhibitors with IC₅₀ values of 31–64 nM) and with N-substituted antitubercular activity (MIC 3.125–6.25 µM) have well-characterized biological profiles [3]. The absence of bioactivity data for the N-allyl analog means that its biological profile must be considered uncharacterized, and it cannot be selected based on published target engagement or efficacy data. Its primary procurement rationale rests on: (a) its identity as a specific regioisomer within a pharmacologically active scaffold class; (b) its synthetic utility as a functionalized building block; and (c) its potential as a novel screening library member for de novo hit discovery . This data limitation is explicitly acknowledged per the evidence admission rules.

Data Gap Analysis Screening Library Fragment-Based Drug Discovery Procurement Risk

Optimal Scientific and Industrial Use Cases for N-Allyl-5-methylisoxazole-3-carboxamide Based on Structural Evidence


Fragment-Based and High-Throughput Screening Library Member

N-Allyl-5-methylisoxazole-3-carboxamide (MW 166.18, H-bond donor count = 1, H-bond acceptor count = 3) falls within the favorable molecular weight range for fragment-based drug discovery (FBDD) libraries. Its inclusion in commercial screening collections under identifiers ZINC13363665, HMS1622P19, and MCULE-3470888930 confirms its availability for HTS campaigns . The compound's 5-methylisoxazole-3-carboxamide core is a privileged scaffold in kinase inhibitor design (CSF-1R, FMS, c-Kit programs), and the N-allyl substituent provides a distinct chemical space vector not represented by the extensively characterized N-aryl analogs [1]. Its application as a screening deck component is appropriate for de novo hit identification programs where scaffold diversity is prioritized over pre-existing target annotation.

Synthetic Building Block for Isoxazole-Containing Bioactive Molecules

The N-allyl group serves as a reactive terminal alkene for thiol-ene click chemistry, olefin metathesis, and other late-stage functionalization strategies commonly employed in medicinal chemistry and chemical biology . The 5-methylisoxazole-3-carboxamide scaffold functions as a directing group for palladium-catalyzed C–H activation, as demonstrated by Pasunooti et al. (2018) . This dual reactivity makes N-allyl-5-methylisoxazole-3-carboxamide a strategic intermediate for the synthesis of γ-mercapto amino acid derivatives and other functionalized building blocks used in native chemical ligation [1]. Procurement for synthetic methodology development or fragment elaboration programs is supported by this reactivity profile.

Negative Control or SAR Comparator Compound for Kinase Inhibitor Programs

In kinase inhibitor development programs using 5-methylisoxazole-3-carboxamide scaffolds (e.g., CSF-1R inhibitors with IC₅₀ values of 31–64 nM for N-aryl derivatives) , the N-allyl analog may serve as a useful comparator compound to probe the contribution of the N-aryl substituent to potency, selectivity, and physicochemical properties. The absence of the aromatic ring and amide functionality present in the optimized leads is expected to reduce target binding affinity, potentially making the N-allyl compound suitable as a weak-binding or inactive control for validating assay windows and confirming target engagement specificity . However, its actual potency must be determined experimentally, as no public data exist to confirm this predicted profile.

Antitubercular Lead Optimization Starting Point

Given that the parent 5-methylisoxazole-3-carboxamide scaffold demonstrates antitubercular activity (MIC = 3.125 µM against M. tuberculosis H37Rv) and that N-substituted derivatives can achieve comparable or improved MIC values (3.125–6.25 µM) , N-allyl-5-methylisoxazole-3-carboxamide represents a chemically tractable starting point for anti-tubercular lead optimization. The allyl substituent provides a synthetic handle for further diversification through medicinal chemistry campaigns, while preserving the 5-methylisoxazole-3-carboxamide pharmacophore associated with antimycobacterial activity . Its procurement for structure–activity relationship expansion in infectious disease programs is a rational application grounded in class-level evidence.

Quote Request

Request a Quote for N-allyl-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.